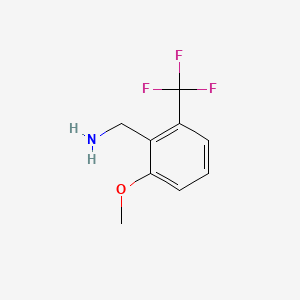

2-Methoxy-6-(trifluoromethyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYXGRVUWLCIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most viable and industrially scalable routes originate from readily available precursors and involve the formation of a key intermediate, which is then converted to the target benzylamine. This guide will focus on three primary synthetic pathways, each commencing from a different functional group precursor: the aldehyde, the nitrile, and the carboxylic acid.

Pathway 1: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

This pathway is one of the most direct and widely used methods for the synthesis of primary amines.[1][2] It involves the in situ formation of an imine from the corresponding aldehyde and an ammonia source, followed by reduction to the amine.[3][4][5]

Synthesis of the Aldehyde Precursor: 2-Methoxy-6-(trifluoromethyl)benzaldehyde

While the direct synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is not extensively documented, analogous syntheses of related benzaldehydes suggest that it can be prepared from 1-methoxy-3-(trifluoromethyl)benzene through formylation reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions. Alternatively, oxidation of the corresponding benzyl alcohol would also yield the desired aldehyde. The synthesis of related trifluoromethyl benzaldehydes has been achieved through the hydrolysis of the corresponding dihalomethyl precursor.[6]

Reductive Amination Protocol

The reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde with ammonia is a robust method for the synthesis of the target benzylamine. A variety of reducing agents can be employed, with sodium borohydride and catalytic hydrogenation being common choices.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add a solution of ammonia in methanol (excess, e.g., 7N solution) and stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the disappearance of the aldehyde.

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality of Experimental Choices:

-

The use of an excess of ammonia drives the equilibrium towards the formation of the imine.

-

Portion-wise addition of the reducing agent at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

The acidic work-up protonates the amine, allowing for its separation from non-basic impurities. Subsequent basification liberates the free amine for extraction.

Table 1: Key Intermediates and Reagents for Pathway 1

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methoxy-6-(trifluoromethyl)benzaldehyde | Not available | C₉H₇F₃O₂ | 204.15 |

| Ammonia | 7664-41-7 | NH₃ | 17.03 |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 |

| This compound | 1017778-95-8 | C₉H₁₀F₃NO | 205.18 |

digraph "Reductive Amination Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];Aldehyde [label="2-Methoxy-6-(trifluoromethyl)benzaldehyde"]; Ammonia [label="NH₃", shape=ellipse, fillcolor="#FFFFFF"]; Imine [label="Imine Intermediate"]; ReducingAgent [label="[H]", shape=ellipse, fillcolor="#FFFFFF"]; Benzylamine [label="this compound"];

Aldehyde -> Imine [label="+ NH₃"]; Imine -> Benzylamine [label="+ Reducing Agent (e.g., NaBH₄)"]; }graphy.Causality of Experimental Choices:

- Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

- The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular aluminum salts that are easily filtered.

- Refluxing the reaction ensures the complete reduction of the nitrile.

Table 2: Key Intermediates and Reagents for Pathway 2

Compound CAS Number Molecular Formula Molecular Weight (g/mol) 2-Methoxy-6-(trifluoromethyl)benzonitrile 109296-87-9 C₉H₆F₃NO 201.15 Lithium Aluminum Hydride 16853-85-3 LiAlH₄ 37.95 This compound 1017778-95-8 C₉H₁₀F₃NO 205.18 digraph "Nitrile Reduction Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"]; Benzonitrile [label="2-Methoxy-6-(trifluoromethyl)benzonitrile"]; ReducingAgent [label="LiAlH₄ or H₂/Catalyst", shape=ellipse, fillcolor="#FFFFFF"]; Benzylamine [label="this compound"]; Benzonitrile -> Benzylamine [label="+ Reducing Agent"]; }Caption: Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile.

Pathway 3: From 2-Methoxy-6-(trifluoromethyl)benzoic Acid

This multi-step pathway involves the conversion of the carboxylic acid to an amide, followed by reduction to the target benzylamine. While longer, it can be advantageous if the benzoic acid is a readily available starting material. [7][8]

Synthesis of the Benzoic Acid Precursor: 2-Methoxy-6-(trifluoromethyl)benzoic Acid

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid can be accomplished through the oxidation of the corresponding toluene derivative or via carboxylation of an organometallic intermediate derived from 1-methoxy-3-(trifluoromethyl)benzene. The synthesis of related trifluoromethyl benzoic acids is well-documented. [9]

Conversion of Benzoic Acid to Benzylamine

This transformation is typically a two-step process:

Amide Formation: The carboxylic acid is first converted to an amide. This can be achieved by activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia, or through direct amidation using a coupling agent. [10][11]2. Amide Reduction: The resulting 2-Methoxy-6-(trifluoromethyl)benzamide is then reduced to the benzylamine. LiAlH₄ is a common and effective reagent for this reduction. [12][13] Experimental Protocol:

Step 1: Amide Formation (via Acyl Chloride)

In a round-bottom flask, suspend 2-Methoxy-6-(trifluoromethyl)benzoic acid (1.0 eq.) in an inert solvent like dichloromethane or toluene. Add a catalytic amount of DMF.

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) at room temperature. Stir the mixture until the evolution of gas ceases and the acid is fully converted to the acyl chloride.

Remove the excess chlorinating agent under reduced pressure.

Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, while stirring vigorously.

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

Collect the precipitated amide by filtration, wash with cold water, and dry.

Step 2: Amide Reduction (using LiAlH₄)

Follow a similar procedure as described for the nitrile reduction in Pathway 2, using 2-Methoxy-6-(trifluoromethyl)benzamide as the starting material.

Causality of Experimental Choices:

The conversion to an acyl chloride activates the carboxylic acid for nucleophilic attack by ammonia.

A catalytic amount of DMF facilitates the formation of the acyl chloride.

The reduction of the amide with LiAlH₄ is a highly efficient method for the synthesis of the corresponding amine.

Table 3: Key Intermediates and Reagents for Pathway 3

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) 2-Methoxy-6-(trifluoromethyl)benzoic acid 119692-41-0 C₉H₇F₃O₃ 220.15 2-Methoxy-6-(trifluoromethyl)benzamide 259655-26-0 C₉H₈F₃NO₂ 219.16 Lithium Aluminum Hydride 16853-85-3 LiAlH₄ 37.95 This compound 1017778-95-8 C₉H₁₀F₃NO 205.18

Caption: Synthesis from 2-Methoxy-6-(trifluoromethyl)benzoic acid.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand.

Reductive amination (Pathway 1) is often preferred for its directness and operational simplicity, especially in a research and development setting.

Nitrile reduction (Pathway 2) is a highly efficient method that is well-suited for larger-scale production, provided the nitrile precursor is accessible.

Conversion from the benzoic acid (Pathway 3) , while involving more steps, offers a viable alternative if the corresponding carboxylic acid is the most economical starting material.

Each of these pathways provides a reliable means to access this valuable building block for the advancement of pharmaceutical and agrochemical research.

References

- Google Patents. (n.d.). US6444190B2 - Reduction compositions and processes for making the same.

Quick Company. (n.d.). A Process For The Preparation Of 2 (2,2 Difluoroethoxy) 6 (Trifluoromethyl)benzene Sulfonyl Chloride. Retrieved from [Link]

MySkinRecipes. (n.d.). 2-Methoxy-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

Iranian Chemical Society. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link]

ResearchGate. (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Retrieved from [Link]

Pearson. (n.d.). The two most general amine syntheses are the reductive amination. Retrieved from [Link]

PubMed Central. (2025). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Retrieved from [Link]

- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

TU Chemnitz. (n.d.). Catalytic hydrogenation and bifunctional catalysts. Retrieved from [Link]

Lirias. (n.d.). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Retrieved from [Link]

SemOpenAlex. (2018). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru₃ Plane. Retrieved from [Link]

ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.

ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a).... Retrieved from [Link]

UWSpace. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. Retrieved from [Link]

European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. Retrieved from [https://data.epo.org/publication-server/document?i=PN000003696165A1.20200819.1&i=PN000003696165A1.20200819.1&C=1&C=2&C=3&C=4&C=5&C=6&C=7&C=8&C=9&C=10&C=11&C=12&C=13&C=14&C=15&C=16&C=17&C=18&C=19&C=20&C=21&C=22&C=23&C=24&C=25&C=26&C=27&C=28&C=29&C=30&C=31&C=32&C=33&C=34&C=35&C=36&C=37&C=38&C=39&C=40&C=41&C=42&C=43&C=44&C=45&C=46&C=47&C=48&C=49&C=50&C=51&C=52&C=53&C=54&C=55&C=56&C=57&C=58&C=59&C=60&C=61&C=62&C=63&C=64&C=65&C=66&C=67&C=68&C=69&C=70&C=71&C=72&C=73&C=74&C=75&C=76&C=77&C=78&C=79&C=80&C=81&C=82&C=83&C=84&C=85&C=86&C=87&C=88&C=89&C=90&C=91&C=92&C=93&C=94&C=95&C=96&C=97&C=98&C=99&C=100&C=101&C=102&C=103&C=104&C=105&C=106&C=107&C=108&C=109&C=110&C=111&C=112&C=113&C=114&C=115&C=116&C=117&C=118&C=119&C=120&C=121&C=122&C=123&C=124&C=125&C=126&C=127&C=128&C=129&C=130&C=131&C=132&C=133&C=134&C=135&C=136&C=137&C=138&C=139&C=140&C=141&C=142&C=143&C=144&C=145&C=146&C=147&C=148&C=149&C=150&C=151&C=152&C=153&C=154&C=155&C=156&C=157&C=158&C=159&C=160&C=161&C=162&C=163&C=164&C=165&C=166&C=167&C=168&C=169&C=170&C=171&C=172&C=173&C=174&C=175&C=176&C=177&C=178&C=179&C=180&C=181&C=182&C=183&C=184&C=185&C=186&C=187&C=188&C=189&C=190&C=191&C=192&C=193&C=194&C=195&C=196&C=197&C=198&C=199&C=200&C=201&C=202&C=203&C=204&C=205&C=206&C=207&C=208&C=209&C=210&C=211&C=212&C=213&C=214&C=215&C=216&C=217&C=218&C=219&C=220&C=221&C=222&C=223&C=224&C=225&C=226&C=227&C=228&C=229&C=230&C=231&C=232&C=233&C=234&C=235&C=236&C=237&C=2...]([Link]...

University of the Pacific. (1965). Birch reduction of benzamide, m-methoxy-benzamide and terephthalic acid. Retrieved from [Link]

ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

PubMed Central. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

Eureka. (2019). Synthesis method of p-trifluoromethyl benzonitrile compound. Retrieved from [Link]

ResearchGate. (2025). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Retrieved from [Link]

Quora. (2018). How will you convert benzamide to benzoic acid? Retrieved from [Link]

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

Chemsrc. (2025). CAS#:109296-87-9 | 2-Methoxy-6-trifluoromethyl-benzoesauremethylester. Retrieved from [Link]

Scribd. (n.d.). Reduction of Nitriles with LiAlH4. Retrieved from [Link]

ResearchGate. (n.d.). 2-Chloro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

Sources

- 1. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 7. 2-Methoxy-6-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzylamine

CAS Number: 1017778-95-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzylamine, a fluorinated benzylamine derivative of interest in synthetic and medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to detail its physicochemical properties, plausible synthetic routes, expected analytical characterization, and potential biological significance. The strategic incorporation of a methoxy and a trifluoromethyl group on the benzylamine scaffold suggests its potential as a valuable building block for novel therapeutic agents and functional materials. This document is intended to serve as a foundational resource for researchers exploring the utility of this and related compounds.

Introduction and Chemical Profile

This compound is an aromatic amine characterized by a benzylamine core substituted with a methoxy group and a trifluoromethyl group at the 2 and 6 positions, respectively. The presence of these two functional groups on the aromatic ring is anticipated to significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity and potential biological activity.

The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The methoxy group, an electron-donating group, can also modulate the molecule's pharmacokinetic profile and participate in hydrogen bonding interactions. The ortho-substitution pattern of these groups relative to the aminomethyl moiety introduces steric hindrance that can influence its conformational preferences and interactions with other molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound, based on information from chemical suppliers, is presented in Table 1.[2][3]

| Property | Value | Source |

| CAS Number | 1017778-95-8 | [2][3] |

| Molecular Formula | C₉H₁₀F₃NO | [2][3] |

| Molecular Weight | 205.18 g/mol | [2] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Purity (Typical) | ≥98% | [2] |

Table 1: Physicochemical Properties of this compound.

Plausible Synthetic Pathways

Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile

A common and direct method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This approach offers high yields and is amenable to various reducing agents.

Workflow for the Reduction of a Benzonitrile Precursor:

Caption: Proposed synthesis via reduction of the corresponding benzonitrile.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a stirred solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methoxy-6-(trifluoromethyl)benzonitrile in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cautiously quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Purification: Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Causality of Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is effective for nitrile reduction. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. The inert atmosphere prevents side reactions with atmospheric components. The aqueous work-up is a standard procedure to neutralize the reducing agent and facilitate product isolation.

Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Reductive amination is a versatile one-pot reaction that converts an aldehyde or ketone into an amine.[4] This method involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction.

Workflow for Reductive Amination:

Caption: Proposed synthesis via reductive amination of the corresponding benzaldehyde.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve 2-methoxy-6-(trifluoromethyl)benzaldehyde and an ammonia source, such as ammonium acetate, in a suitable solvent like methanol.

-

Imine Formation and Reduction: Add a reducing agent suitable for imines, for example, sodium cyanoborohydride (NaBH₃CN), to the mixture. The reaction is typically carried out at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction with water and adjust the pH to be basic.

-

Purification: Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure. The final product can be purified by distillation or chromatography.

Causality of Experimental Choices: Sodium cyanoborohydride is a preferred reducing agent for reductive amination as it is selective for the imine intermediate over the starting aldehyde. The reaction is typically run under mildly acidic to neutral conditions to promote imine formation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the benzylamine group, the amine protons, and the methoxy protons. The coupling patterns of the aromatic protons would confirm the 1,2,3-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon, which would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques would likely be employed. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the aminomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands for the trifluoromethyl group.

Potential Applications and Biological Significance

While no specific biological activities or applications for this compound have been documented in the searched literature, its structural features suggest potential utility in drug discovery and materials science.

Role in Medicinal Chemistry

The benzylamine scaffold is a common motif in many biologically active compounds. The introduction of a trifluoromethyl group can enhance a molecule's therapeutic potential by improving its metabolic stability and cell permeability.[1] The methoxy group can also contribute to binding interactions with biological targets. Therefore, this compound is a promising building block for the synthesis of novel compounds with potential activities in areas such as:

-

Neuroscience: Many benzylamine derivatives exhibit activity in the central nervous system.

-

Oncology: The trifluoromethyl group is often found in anticancer agents.[1]

-

Infectious Diseases: Fluorinated compounds have shown promise as antimicrobial agents.[5]

Application in Materials Science

Fluorinated organic molecules are of interest in materials science for their unique properties, such as hydrophobicity and thermal stability. This compound could potentially be used as a monomer or a precursor for the synthesis of specialty polymers or functional coatings.

Safety and Handling

Based on the safety data sheets of similar benzylamine compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Although detailed experimental data for this specific compound is scarce in the public domain, this guide has outlined plausible synthetic routes, expected analytical characteristics, and potential areas of application based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1017778-95-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 4. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Emergence of 2-Methoxy-6-(trifluoromethyl)benzylamine in Medicinal Chemistry: A Technical Guide to Unlocking Therapeutic Potential

Abstract

The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is the cornerstone of modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that demonstrate affinity for multiple biological targets—are of immense value. The substituted benzylamine motif is one such scaffold, forming the core of numerous approved drugs.[1][2] This technical guide introduces 2-Methoxy-6-(trifluoromethyl)benzylamine as a compelling, yet underexplored, starting point for medicinal chemistry campaigns. We will dissect the strategic rationale behind its unique substitution pattern, provide a hypothetical framework for its synthesis and initial biological evaluation, and offer detailed, field-proven protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorinated scaffolds for next-generation therapeutics.

Introduction: A Scaffold of Strategic Design

This compound is not merely another building block; it is a carefully orchestrated combination of functional groups, each chosen for its potential to confer advantageous pharmaceutical properties. The rationale for investigating this specific molecule is rooted in the established principles of medicinal chemistry.

-

The Benzylamine Core: The benzylamine scaffold is a versatile template found in drugs targeting a range of biological systems, including serotonin-norepinephrine reuptake inhibitors and inhibitors of catecholamine accumulation.[1][3] Its ability to present substituents in a defined three-dimensional space allows for precise interactions with protein binding pockets.

-

The Trifluoromethyl (CF3) Group: A Pillar of Modern Drug Design: The strategic incorporation of a trifluoromethyl group is a cornerstone of contemporary medicinal chemistry.[4] Its potent electron-withdrawing nature and high metabolic stability offer several key advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can significantly increase a drug's half-life and bioavailability.

-

Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and facilitate passage across the blood-brain barrier.

-

Modulation of Physicochemical Properties: It can lower the pKa of nearby basic groups, like the benzylamine nitrogen, altering the compound's ionization state at physiological pH and potentially influencing its target engagement and pharmacokinetic profile.[6]

-

Improved Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to stronger, more selective interactions with biological targets.[6] Notable drugs containing a trifluoromethyl group include fluoxetine (Prozac) and celecoxib (Celebrex).[7]

-

-

The Methoxy (OCH3) Group: A Double-Edged Sword: The methoxy group is a common substituent in drug molecules, capable of acting as a hydrogen bond acceptor and influencing solubility.[8] However, it is also a well-known metabolic liability, often subject to O-demethylation by CYP enzymes, which can lead to rapid clearance or the formation of active metabolites.[9]

-

The 2,6-Disubstitution Pattern: A Hypothesis for Novel Activity: The placement of both the methoxy and trifluoromethyl groups ortho to the aminomethyl group is a deliberate design choice. This steric arrangement can lock the conformation of the molecule, potentially increasing its selectivity for a specific target. Furthermore, the juxtaposition of the metabolically stable CF3 group with the labile OCH3 group presents a clear opportunity for structure-activity relationship (SAR) studies. A key hypothesis is that this scaffold could be a starting point for inhibitors of copper amine oxidases (CAOs), where 2,6-disubstituted benzylamines have shown promise.[10]

This guide will outline a logical, step-by-step workflow for a medicinal chemist to explore the potential of this compound, from initial synthesis to a foundational in vitro biological assessment.

Synthesis and Characterization

The first step in any drug discovery campaign is to secure a reliable synthetic route to the molecule of interest. A plausible and efficient synthesis of this compound can be envisioned via a two-step process starting from the corresponding benzaldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Reductive Amination

This protocol details the conversion of the precursor aldehyde to the final benzylamine product.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Solvent and Amine Source: Dissolve the aldehyde in methanol (MeOH). Add an excess of an ammonia source, such as ammonium acetate (~5-10 eq).

-

pH Adjustment (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.[11]

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise. These reagents are selective for the iminium ion over the aldehyde.[2][3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Foundational In Vitro Evaluation: A Tiered Approach

With the target compound in hand, a logical, tiered approach to biological evaluation is necessary to efficiently assess its potential as a drug candidate. This involves a series of in vitro assays designed to assess cytotoxicity, metabolic stability, and potential for off-target effects.

Caption: Tiered workflow for initial in vitro evaluation.

Tier 1: Foundational Assays

Rationale: Before investigating specific therapeutic activities, it is crucial to determine the compound's general toxicity to mammalian cells. The MTT or MTS assay is a rapid, colorimetric method to assess cell viability and metabolic activity.[4]

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed a relevant human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Allow the plate to stand overnight in the incubator. Measure the absorbance of each well at 570 nm using a microplate reader.[4]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

| Parameter | Recommended Condition |

| Cell Line | HEK293 (human embryonic kidney), HepG2 (human liver cancer) |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Conc. | 0.1 to 100 µM (logarithmic dilution) |

| Incubation Time | 48 - 72 hours |

| MTT Incubation | 4 hours |

| Absorbance λ | 570 nm |

Rationale: Evaluating a compound's stability in the presence of liver enzymes is a critical step in predicting its in vivo half-life. The Human Liver Microsome (HLM) stability assay is a standard in vitro method to determine susceptibility to Phase I metabolism, primarily by CYP enzymes.[5][13]

Experimental Protocol (HLM Assay):

-

Reagent Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM phosphate buffer (pH 7.4).[13][14] Prepare a separate NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

-

Reaction Initiation: Pre-warm the microsome mix and the test compound (1 µM final concentration) at 37°C. Initiate the reaction by adding the NADPH-regenerating system.[14][15]

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

-

Reaction Termination: Stop the reaction at each time point by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[14]

-

Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]

| Parameter | Recommended Condition |

| Matrix | Pooled Human Liver Microsomes |

| Protein Conc. | 0.5 mg/mL |

| Test Compound Conc. | 1 µM |

| Cofactor | NADPH Regenerating System |

| Time Points | 0, 5, 15, 30, 45 min |

| Analysis | LC-MS/MS |

Tier 2: Safety and Target Screening

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[16] Early assessment of a compound's hERG liability is a regulatory requirement and critical for de-risking a project.[17][18]

Experimental Protocol (Automated Patch Clamp):

-

Cell Maintenance: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Preparation: Harvest cells and place them into the automated patch-clamp system (e.g., QPatch). The system will establish a high-resistance seal (giga-seal) for whole-cell recordings.[17][18]

-

Baseline Recording: Record baseline hERG tail currents using a specific voltage protocol designed to elicit the characteristic current.[17]

-

Compound Application: Apply the vehicle control followed by increasing concentrations of this compound to the cells.

-

Data Acquisition: Record the hERG current at each concentration after a stable effect is reached. A known hERG inhibitor (e.g., E-4031 or astemizole) should be used as a positive control.[16]

-

Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Discussion and Future Directions

The initial data package generated from these foundational assays will provide a clear go/no-go decision point for this compound.

-

Favorable Profile: A compound with low cytotoxicity (IC₅₀ > 30 µM), moderate to high metabolic stability (t½ > 30 min in HLM), and low hERG inhibition (IC₅₀ > 10 µM) would be considered a promising starting point. The next steps would involve screening against a panel of relevant biological targets. Based on the 2,6-disubstituted benzylamine literature, screening against copper amine oxidases would be a logical starting point.[10]

-

Unfavorable Profile: If the compound shows high cytotoxicity or metabolic instability, this provides a clear direction for chemical optimization. For instance, if the methoxy group is confirmed as a metabolic hotspot, bioisosteric replacement could be explored. Medicinal chemists could replace the -OCH3 group with more stable alternatives like a difluoromethyl (-OCHF2) or a simple fluoro (-F) group to block metabolism while attempting to maintain binding affinity.[9][19]

This technical guide provides a robust framework for the initial exploration of this compound. By systematically evaluating its properties through the detailed protocols provided, researchers can efficiently determine the potential of this novel scaffold and strategically guide its development into a next-generation therapeutic agent.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

-

metabolic stability in liver microsomes. Mercell. Available at: [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PubMed Central. Available at: [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

hERG Safety Assay. Creative Bioarray. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

-

Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. Available at: [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. Available at: [Link]

-

Reductive Amination. YouTube. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. Available at: [Link]

-

Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. Available at: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

- 6. clyte.tech [clyte.tech]

- 7. broadpharm.com [broadpharm.com]

- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. mercell.com [mercell.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. ias.ac.in [ias.ac.in]

The Strategic deployment of 2-Methoxy-6-(trifluoromethyl)benzylamine in Modern Pharmaceutical Design: An In-depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated building blocks is a cornerstone of rational molecular design. Among these, 2-Methoxy-6-(trifluoromethyl)benzylamine has emerged as a synthon of significant interest, offering a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of this valuable building block, intended for researchers, medicinal chemists, and professionals in pharmaceutical development. We will explore its synthesis, physicochemical characteristics, and its application in the construction of complex bioactive molecules. Furthermore, this guide will detail key reaction protocols and delve into the structure-activity relationships (SAR) that underscore its utility, providing a comprehensive resource for leveraging this compound in the pursuit of novel therapeutics.

Introduction: The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to modulate a compound's physicochemical properties.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[1][2][3] When combined with other functional groups, such as the methoxy (-OCH3) group, the resulting substitution pattern can lead to nuanced effects on a molecule's conformation and electronic distribution, offering a powerful tool for fine-tuning drug-like properties. The this compound scaffold places these two influential groups in a sterically demanding ortho,ortho'-arrangement relative to the reactive benzylamine handle, creating a unique platform for generating novel chemical entities.

Physicochemical Properties and Synthesis of the Core Building Block

Key Physicochemical Characteristics

The unique arrangement of the methoxy and trifluoromethyl groups in this compound imparts a distinct set of properties that are highly advantageous in drug design.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C9H10F3NO | Provides the basic atomic composition. |

| Molecular Weight | 205.18 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| CAS Number | 1017778-95-8 | A unique identifier for this specific chemical substance.[4] |

| Predicted pKa | ~8.5 | The trifluoromethyl group's electron-withdrawing nature slightly reduces the basicity of the amine compared to unsubstituted benzylamine, which can affect salt formation and solubility. |

| Predicted logP | ~2.5 | The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets. |

Table 1: Physicochemical properties of this compound.

A Proposed Synthetic Pathway

dot

Caption: A proposed two-step synthesis of this compound.

This synthetic strategy is advantageous due to the commercial availability of the aniline starting material and the high efficiency of both the Sandmeyer reaction for nitrile formation and the subsequent reduction to the primary amine.

Application in Pharmaceutical Synthesis: Key Reactions and Protocols

This compound serves as a versatile building block for introducing the 2-methoxy-6-(trifluoromethyl)phenylmethyl moiety into a larger molecule. The primary amine functionality allows for a variety of coupling reactions, most notably amide bond formation and reductive amination.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.

Experimental Protocol: General Procedure for Amide Coupling

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and a suitable coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: To the activated carboxylic acid solution, add this compound (1.0 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

dot

Caption: Workflow for a typical amide coupling reaction.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.0-1.2 eq.) in a solvent such as methanol, ethanol, or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the solution containing the in situ-formed imine, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, as indicated by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction with water or a saturated solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for a large library of compounds containing the this compound moiety are not extensively published, we can infer the likely contributions of this building block by examining related structures in the medicinal chemistry literature.

-

The Ortho-Methoxy Group: The methoxy group at the 2-position can influence the conformation of the benzylamine side chain through steric interactions. It can also act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding pocket. Furthermore, the electron-donating nature of the methoxy group can modulate the electronics of the aromatic ring.

-

The Ortho-Trifluoromethyl Group: The trifluoromethyl group at the 6-position provides a strong steric block, which can lock the conformation of the molecule and orient other substituents for optimal binding. Its powerful electron-withdrawing properties can significantly impact the pKa of the amine and the overall electronic character of the aromatic ring. The lipophilicity of the -CF3 group can also contribute to improved membrane permeability and hydrophobic interactions with the target protein.

-

Synergistic Effects: The combination of these two groups in an ortho,ortho'-arrangement creates a highly substituted and sterically hindered environment around the benzylamine nitrogen. This can be advantageous in several ways:

-

Metabolic Stability: The steric hindrance can shield the benzylic position and the amine from metabolic enzymes, potentially increasing the half-life of the drug.

-

Receptor Selectivity: The rigidified conformation imposed by the ortho-substituents can lead to higher selectivity for a specific receptor subtype by disfavoring binding to off-targets.

-

Fine-tuning of Basicity: The opposing electronic effects of the methoxy (donating) and trifluoromethyl (withdrawing) groups allow for fine-tuning of the amine's basicity, which is a critical parameter for optimizing solubility, absorption, and target engagement.

-

Conclusion

This compound represents a sophisticated and valuable building block for the modern medicinal chemist. Its unique substitution pattern offers a powerful handle for modulating the steric and electronic properties of a lead compound. The synthetic accessibility of this amine, coupled with its utility in robust and reliable coupling reactions, makes it an attractive tool for the rapid generation of diverse compound libraries. The insights into its potential contributions to metabolic stability, receptor selectivity, and overall drug-like properties underscore its significance in the rational design of the next generation of therapeutics. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such precisely functionalized building blocks will undoubtedly play a pivotal role in the success of future drug discovery endeavors.

References

-

King, A. M., et al. (2011). Primary Amino Acid Derivatives: Substitution of the 4′-N′-Benzylamide Site... Journal of Medicinal Chemistry, 54(19), 6417–6431. [Link]

-

Poreba, M., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 20(4), 6196-6219. [Link]

-

Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

-

Marques, F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1185. [Link]

-

Ojima, I. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 71-85. [Link]

-

Bentham Science. Central Nervous System Agents in Medicinal Chemistry. [Link]

- Google Patents.

- Google Patents. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

ResearchGate. Conformational analysis, spectroscopic, structure–activity relations and quantum chemical simulation studies of 4–(trifluoromethyl)benzylamine. [Link]

-

ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide.... [Link]

-

Obniska, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3820-3844. [Link]

-

Chen, C. H., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 27(23), 8567. [Link]

- Google Patents. US11452720B2 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.

-

Watson, A. J. B., et al. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 442-471. [Link]

- Google Patents. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Saegusa, H. (2006). Method for producing 2-fluoro-6-(trifluoromethyl)benzyl bromide and 2-fluoro-6-(trifluoromethyl)benzylamine. Japanese Patent. [Link]

Sources

Spectroscopic Characterization of 2-Methoxy-6-(trifluoromethyl)benzylamine: A Technical Guide

Introduction

2-Methoxy-6-(trifluoromethyl)benzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. The presence of a methoxy group, a trifluoromethyl group, and a benzylamine moiety imparts unique electronic and steric properties to the molecule, making its unambiguous structural elucidation crucial for its development and application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the interpretation of the spectral data to confirm the molecular structure and provide insights into its electronic environment.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methoxy protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H3, H4, H5) | 7.0 - 7.6 | Multiplet (m) | 3H | The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group will influence the chemical shifts of the aromatic protons. |

| Methylene (-CH₂-) | ~ 3.9 - 4.2 | Singlet (s) or AB quartet | 2H | The proximity to the aromatic ring and the amine group will deshield these protons. |

| Amine (-NH₂) | 1.5 - 2.5 (variable) | Broad singlet (br s) | 2H | The chemical shift is dependent on solvent and concentration. This peak may exchange with D₂O. |

| Methoxy (-OCH₃) | ~ 3.8 - 4.0 | Singlet (s) | 3H | A characteristic singlet for a methoxy group attached to an aromatic ring. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C1-C6) | 110 - 160 | Six distinct signals are expected due to the unsymmetrical substitution. The carbons attached to the methoxy and trifluoromethyl groups (C2 and C6) will have characteristic shifts. The CF₃ group will cause the C1 signal to appear as a quartet due to C-F coupling. |

| Methylene (-CH₂-) | 40 - 50 | The benzylic carbon signal. |

| Methoxy (-OCH₃) | 55 - 65 | A typical chemical shift for a methoxy carbon. |

| Trifluoromethyl (-CF₃) | 120 - 130 | This signal will appear as a quartet due to one-bond C-F coupling. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Collection: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3300 - 3500 | Medium | A pair of bands is expected for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the methylene (-CH₂-) and methoxy (-OCH₃) groups. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected for the aromatic ring. |

| C-O Stretch (ether) | 1000 - 1300 | Strong | A strong band corresponding to the aryl-alkyl ether linkage. |

| C-F Stretch | 1100 - 1400 | Strong | The trifluoromethyl group will give rise to strong absorption bands in this region. |

| N-H Bend (amine) | 1550 - 1650 | Medium | Bending vibration of the primary amine. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

MS Spectral Interpretation

The mass spectrum of this compound (Molecular Weight: 205.18 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation Pathway:

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Key Expected Ions:

| m/z | Proposed Fragment | Notes |

| 205 | [M]⁺˙ | Molecular ion |

| 204 | [M-H]⁺ | Loss of a hydrogen radical |

| 189 | [M-NH₂]⁺ | Loss of an amino radical |

| 175 | [M-CH₂NH₂]⁺ | Benzylic cleavage, a common fragmentation for benzylamines. |

| 147 | [C₇H₄OF₃]⁺ | Further fragmentation, possibly involving loss of CO from the methoxy-containing ring. |

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation pattern. The predicted spectroscopic data in this guide, based on established principles and data from analogous structures, serve as a robust reference for researchers working with this compound.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)benzylamine. [Link][2]

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxy-6-(trifluoromethyl)benzylamine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-6-(trifluoromethyl)benzylamine. In the absence of extensive published empirical solubility data for this specific molecule, this guide employs a first-principles approach, grounded in physicochemical properties and established solubility theories, to predict its behavior in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both kinetic and thermodynamic solubility, ensuring a robust framework for practical application in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the solubility profile of this compound for formulation, process development, and analytical method design.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a combination of polar and nonpolar moieties, suggests a nuanced solubility profile that is critical to its handling, reactivity, and bioavailability in potential therapeutic applications. Understanding the solubility of a compound is a cornerstone of drug discovery and development, influencing everything from the feasibility of a synthetic route to the formulation of a final drug product.[2] Poor solubility can present significant challenges, leading to low bioavailability and hindering the progression of promising drug candidates.[3] This guide provides both a theoretical framework for predicting solubility and practical methods for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4][5]

Molecular Structure Analysis

To predict the solubility of this compound, we must first dissect its molecular structure and the contribution of each functional group to its overall physicochemical properties.

-

Benzylamine Core: The primary amine (-NH2) group is capable of acting as both a hydrogen bond donor and acceptor, contributing to the molecule's polarity.[6] The benzyl group itself is largely nonpolar and hydrophobic.

-

Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor.[7] While it contains a hydrophobic methyl group, its overall contribution can be to slightly increase polarity and potentially improve solubility in certain polar solvents.[8][9]

-

Trifluoromethyl Group (-CF3): This group is highly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of a molecule.[10] The C-F bond is highly stable, making the -CF3 group a common substituent in medicinal chemistry to enhance metabolic stability and membrane permeability.[11] Its presence suggests a preference for less polar environments.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H10F3NO | ChemSpider |

| Molecular Weight | 205.18 g/mol | ChemSpider |

| Predicted LogP (XLogP3) | 2.3 | PubChem |

| Hydrogen Bond Donors | 1 (from -NH2) | PubChem |

| Hydrogen Bond Acceptors | 2 (from -O- and -N-) | PubChem |

LogP (the logarithm of the partition coefficient between octanol and water) is a measure of a compound's lipophilicity. A positive value indicates a preference for fatty, nonpolar environments.

Predicted Solubility in Common Organic Solvents

Based on the molecular structure analysis and the "like dissolves like" principle, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 2. The molecule possesses both polar (amine, methoxy) and nonpolar (aromatic ring, trifluoromethyl) characteristics, suggesting it will exhibit moderate to good solubility in a range of solvents, with a likely preference for moderately polar and some nonpolar aprotic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Medium to Low | The aromatic ring and -CF3 group favor nonpolar environments. However, the polar amine and methoxy groups will limit solubility in highly nonpolar solvents like hexane. Toluene and diethyl ether may be better due to some polar character. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds from the amine group and interact favorably with the polar methoxy group. Their overall polarity is well-suited to solvate the entire molecule. DMSO is a particularly strong solvent for many organic compounds.[12] |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Medium to High (in alcohols), Very Low (in water) | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the amine and methoxy groups. Solubility is expected to be good in shorter-chain alcohols. Due to the significant nonpolar surface area and the hydrophobic -CF3 group, solubility in water is expected to be very low. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data.[13] The two most common types of solubility measured are kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution when it is added from a concentrated organic stock (usually DMSO).[14] It is often used in early drug discovery for rapid screening.[15]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[16] The shake-flask method is the gold standard for this measurement.[17]

Experimental Workflow for Solubility Determination

The general workflow for experimentally determining the solubility of a new chemical entity is depicted below.

Caption: General workflow for experimental solubility determination.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the definitive method for determining the equilibrium solubility of this compound.[16]

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. A general rule is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for most organic solvents) to remove any undissolved particles.

-

-

Sample Preparation for Analysis: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Protocol 2: Kinetic Solubility Assay (High-Throughput Method)

This protocol provides a rapid assessment of solubility from a DMSO stock solution.[15][18]

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Selected organic solvents

-

96-well microplate

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Plate reader with turbidity or nephelometry detection, or HPLC-UV for quantification after filtration.

Procedure:

-

Plate Preparation: In a 96-well plate, add the selected organic solvents to the wells.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells containing the organic solvents (e.g., 198 µL), resulting in a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).

-

Measurement:

-

Nephelometry/Turbidimetry: Measure the amount of light scattered by any precipitate formed in the wells. The concentration at which precipitation is first observed is the kinetic solubility.

-

Filtration and Quantification: Alternatively, filter the contents of the wells through a 96-well filter plate. The concentration of the compound in the filtrate is then determined by an analytical method like HPLC-UV or LC-MS/MS.[19]

-

Causality and Self-Validation in Protocols

Expertise in Experimental Design: The choice between kinetic and thermodynamic solubility assays is driven by the stage of research.[15] Early-stage discovery benefits from the speed of kinetic assays for ranking compounds, while later-stage development requires the accuracy of the thermodynamic shake-flask method for formulation and regulatory purposes.[16]

Trustworthiness through Self-Validation: The described protocols contain inherent validation steps. In the shake-flask method, the presence of visible, undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. For both methods, running samples in replicate (e.g., n=3) and including a known reference compound provides confidence in the results. The use of a validated analytical method with a proper calibration curve is crucial for accurate quantification.

Conclusion